molecular formula C12H12N4O3 B14999722 2-Ethyl-7-(furan-2-yl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid

2-Ethyl-7-(furan-2-yl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid

Cat. No.: B14999722
M. Wt: 260.25 g/mol
InChI Key: PGIODRPTGVVABL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Ethyl-7-(furan-2-yl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid is a heterocyclic compound that belongs to the class of triazolopyrimidines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of the furan ring and the triazolopyrimidine core makes this compound an interesting subject for research in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethyl-7-(furan-2-yl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid can be achieved through a microwave-mediated, catalyst-free method. This eco-friendly approach involves the use of enaminonitriles and benzohydrazides. The reaction proceeds via a transamidation mechanism followed by nucleophilic addition with nitrile and subsequent condensation to yield the target compound in a short reaction time. This method demonstrates a broad substrate scope and good functional group tolerance, resulting in products with good-to-excellent yields .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the principles of green chemistry and sustainable methodologies are likely to be applied. The use of microwave irradiation and catalyst-free conditions can be scaled up for industrial applications, ensuring efficient and environmentally friendly production processes.

Chemical Reactions Analysis

Types of Reactions

2-Ethyl-7-(furan-2-yl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) can be used.

    Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically employed.

    Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives with additional oxygen-containing functional groups, while reduction may result in the formation of reduced analogs with modified functional groups.

Scientific Research Applications

2-Ethyl-7-(furan-2-yl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Ethyl-7-(furan-2-yl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of enzymes such as cyclin-dependent kinases (CDKs) and other protein kinases, which play crucial roles in cell cycle regulation and signal transduction. By inhibiting these enzymes, the compound can induce cell cycle arrest and apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

    Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with similar biological activities and applications.

    Pyrido[2,3-d]pyrimidine: Known for its anticancer properties and enzyme inhibition.

    Quinazoline: Widely studied for its therapeutic potential in cancer treatment.

    Furo[2,3-d]pyrimidine: Exhibits diverse biological activities and is used in medicinal chemistry

Uniqueness

2-Ethyl-7-(furan-2-yl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid stands out due to its unique combination of the furan ring and triazolopyrimidine core

Properties

Molecular Formula

C12H12N4O3

Molecular Weight

260.25 g/mol

IUPAC Name

2-ethyl-7-(furan-2-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid

InChI

InChI=1S/C12H12N4O3/c1-2-10-14-12-13-7(11(17)18)6-8(16(12)15-10)9-4-3-5-19-9/h3-6,8H,2H2,1H3,(H,17,18)(H,13,14,15)

InChI Key

PGIODRPTGVVABL-UHFFFAOYSA-N

Canonical SMILES

CCC1=NN2C(C=C(NC2=N1)C(=O)O)C3=CC=CO3

Origin of Product

United States

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